molecular formula C5H6O4 B14588100 1,4-Dioxepane-2,3-dione CAS No. 61252-92-4

1,4-Dioxepane-2,3-dione

Cat. No.: B14588100
CAS No.: 61252-92-4
M. Wt: 130.10 g/mol
InChI Key: RPRNKNJMZLUEAI-UHFFFAOYSA-N
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Description

1,4-Dioxepane-2,3-dione is a heterocyclic organic compound that features a seven-membered ring containing two oxygen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxepane-2,3-dione can be synthesized through the ring-opening polymerization of lactide, a cyclic di-ester of lactic acid. The process involves the use of catalysts such as tin(II) 2-ethylhexanoate or aluminum isopropoxide under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale polymerization of lactide. The process requires stringent control over reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxepane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dioxepane-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Dioxepane-2,3-dione exerts its effects is primarily through its ability to undergo polymerization and form long-chain polymers. These polymers can interact with biological systems in various ways, depending on their structure and functional groups. The molecular targets and pathways involved include interactions with cellular membranes and proteins, which can influence cell behavior and function .

Properties

CAS No.

61252-92-4

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

1,4-dioxepane-2,3-dione

InChI

InChI=1S/C5H6O4/c6-4-5(7)9-3-1-2-8-4/h1-3H2

InChI Key

RPRNKNJMZLUEAI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(=O)OC1

Origin of Product

United States

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